Mal-PEG6-PFP

Hydrolytic Stability Bioconjugation ADC Linker

Mal-PEG6-PFP (CAS 1599486-33-5) is a heterobifunctional polyethylene glycol (PEG) crosslinker composed of a maleimide group, a hexaethylene glycol (PEG6) spacer, and a pentafluorophenyl (PFP) ester. It enables sequential, site-specific conjugation of thiol- and amine-containing biomolecules, primarily in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Molecular Formula C25H30F5NO10
Molecular Weight 599.5 g/mol
Cat. No. B608850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG6-PFP
SynonymsMal-PEG6-PFP
Molecular FormulaC25H30F5NO10
Molecular Weight599.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H30F5NO10/c26-20-21(27)23(29)25(24(30)22(20)28)41-19(34)3-5-35-7-9-37-11-13-39-15-16-40-14-12-38-10-8-36-6-4-31-17(32)1-2-18(31)33/h1-2H,3-16H2
InChIKeyHDNANNZNASDAGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-PEG6-PFP: A Heterobifunctional PEG6 Linker for Site-Specific Bioconjugation in ADC and PROTAC Development


Mal-PEG6-PFP (CAS 1599486-33-5) is a heterobifunctional polyethylene glycol (PEG) crosslinker composed of a maleimide group, a hexaethylene glycol (PEG6) spacer, and a pentafluorophenyl (PFP) ester [1]. It enables sequential, site-specific conjugation of thiol- and amine-containing biomolecules, primarily in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . The maleimide moiety selectively reacts with thiols (e.g., cysteine residues) at pH 6.5–7.5 to form stable thioether bonds, while the PFP ester provides amine reactivity with enhanced hydrolytic stability relative to NHS esters .

Why Mal-PEG6-PFP Cannot Be Directly Substituted with Shorter PEG Linkers or NHS Ester Analogs


Substituting Mal-PEG6-PFP with a shorter PEG analog (e.g., PEG4) or an NHS ester counterpart compromises critical performance parameters. Shorter PEG linkers (<6 units) provide insufficient hydrophilicity and spacer length, leading to increased aggregation, reduced solubility, and steric hindrance that can impair payload conjugation efficiency and antibody binding [1]. Conversely, replacing the PFP ester with an NHS ester introduces a significantly faster hydrolysis rate, narrowing the usable reaction window and lowering conjugation yields in aqueous buffers . The PEG6-PFP combination thus represents an optimized balance of spacer length and reactive group stability that generic substitutions cannot replicate.

Quantitative Differentiation Evidence for Mal-PEG6-PFP vs. NHS Ester and Shorter PEG Linker Analogs


PFP Ester Exhibits 8-Fold Longer Hydrolysis Half-Life than NHS Ester at Physiological pH

The PFP ester in Mal-PEG6-PFP demonstrates substantially greater resistance to aqueous hydrolysis compared to the NHS ester group found in Mal-PEG6-NHS. This directly translates to a larger experimental window for amine conjugation reactions .

Hydrolytic Stability Bioconjugation ADC Linker

PEG6 Spacer Length Optimizes Solubility and Aggregation Resistance in Hydrophobic Payload Conjugates

The hexaethylene glycol (PEG6) spacer in Mal-PEG6-PFP provides a critical balance of hydrophilicity and chain length. Compared to shorter PEG2 or PEG4 linkers, PEG6 significantly enhances the aqueous solubility of conjugates and reduces aggregation, a key factor in ADC stability and pharmacokinetics [1].

Solubility Aggregation ADC Formulation

Mal-PEG6-PFP Achieves High DMSO Solubility (≥100 mg/mL) for Versatile Bioconjugation Workflows

Mal-PEG6-PFP exhibits excellent solubility in DMSO, a common solvent for stock solution preparation in bioconjugation and PROTAC synthesis. This high solubility facilitates precise control over reaction stoichiometry and minimizes precipitation issues during linker addition .

Solubility Organic Solvent PROTAC Synthesis

Site-Specific Maleimide-Thiol Conjugation Enables Controlled DAR and Homogeneous ADC Populations

The maleimide group of Mal-PEG6-PFP reacts selectively with engineered cysteine residues or reduced interchain disulfides, facilitating site-specific payload attachment. This yields ADCs with defined drug-to-antibody ratios (DAR) and improved batch-to-batch consistency compared to random lysine conjugation methods [1].

Site-Specific Conjugation DAR Homogeneity ADC Quality

PEG6 Linker Maintains Binding Affinity and Enables Efficient Payload Release in PROTAC Degraders

The PEG6 spacer in Mal-PEG6-PFP provides sufficient distance between the E3 ligase ligand and the target protein ligand to form a productive ternary complex in PROTAC applications. Shorter linkers may restrict conformational flexibility and reduce degradation efficiency, while longer linkers can increase nonspecific interactions [1].

PROTAC Linker Length Degradation Efficiency

Optimal Application Scenarios for Mal-PEG6-PFP in ADC and PROTAC Development


Site-Specific Antibody-Drug Conjugate (ADC) Assembly with Engineered Cysteine Residues

Mal-PEG6-PFP is ideally suited for constructing homogeneous ADCs via site-specific conjugation to engineered cysteine residues. The maleimide group reacts selectively with the thiol moiety of the cysteine under mild conditions (pH 6.5–7.5), ensuring a defined DAR and minimal payload scrambling. The PEG6 spacer maintains the antibody's native conformation and binding affinity while reducing aggregation of the hydrophobic payload, as supported by class-level evidence on PEG linker benefits [1].

Synthesis of PEGylated PROTAC Degraders with Optimized Linker Length

The PEG6 spacer in Mal-PEG6-PFP provides an optimal distance for PROTAC ternary complex formation between the E3 ligase and target protein. Researchers synthesizing VHL- or CRBN-based PROTACs can use this linker to conjugate an amine-containing ligand to a thiol-modified E3 ligase binder. The PFP ester's hydrolytic stability ensures efficient amide bond formation, while the PEG6 length avoids steric clashes that could impair degradation efficiency, consistent with established PROTAC design principles [2].

Preparation of Hydrophobic Payload Conjugates Requiring Enhanced Solubility and Stability

When conjugating highly hydrophobic payloads (e.g., auristatins, maytansinoids, or exatecan derivatives) to antibodies or targeting proteins, Mal-PEG6-PFP provides a critical solubility advantage. The hydrophilic PEG6 chain increases the overall aqueous solubility of the conjugate, reducing aggregation during synthesis, purification, and long-term storage. This directly translates to higher yields, improved formulation stability, and lower immunogenicity risk in downstream applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-PEG6-PFP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.